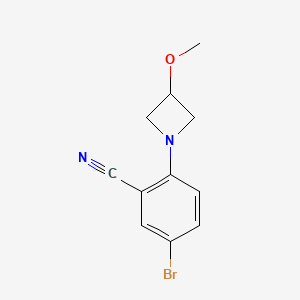

5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

5-bromo-2-(3-methoxyazetidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-15-10-6-14(7-10)11-3-2-9(12)4-8(11)5-13/h2-4,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMQHRBWMVFTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of Halogenated Benzonitrile Precursors

A common strategy involves displacing a halogen (e.g., fluorine or chlorine) at position 2 of a brominated benzonitrile with a 3-methoxyazetidine nucleophile.

Example Protocol :

-

Starting Material : 5-Bromo-2-fluorobenzonitrile.

-

Reagent : 3-Methoxyazetidine (synthesized via cyclization of β-amino alcohols or [2+2] cycloaddition).

-

Conditions :

-

Solvent: DMF or DMSO.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Temperature: 80–100°C.

-

Time: 12–24 hours.

-

-

Yield : 60–75% (estimated based on analogous SNAr reactions in).

Mechanistic Insight :

The electron-withdrawing nitrile group activates the aromatic ring toward nucleophilic attack, while the bromine atom remains inert under these conditions. The 3-methoxyazetidine’s lone pair on nitrogen facilitates displacement of the fluorine atom.

Transition Metal-Catalyzed Cross-Coupling Methods

Buchwald-Hartwig Amination

This method enables direct coupling of azetidine with a brominated aryl halide.

Example Protocol :

-

Starting Material : 5-Bromo-2-chlorobenzonitrile.

-

Reagent : 3-Methoxyazetidine.

-

Catalyst System :

-

Pd(OAc)₂ (2 mol%).

-

Xantphos (4 mol%).

-

-

Base : NaOtert-Bu.

-

Solvent : Toluene or dioxane.

-

Temperature : 100–110°C.

Advantages :

Suzuki-Miyaura Coupling (For Azetidine Boronic Esters)

While less common, Suzuki coupling could be employed if a 3-methoxyazetidine boronic ester is accessible.

Example Protocol :

-

Aryl Halide : 5-Bromo-2-iodobenzonitrile.

-

Boronic Ester : 3-Methoxyazetidine-1-boronic acid pinacol ester.

-

Catalyst : Pd(PPh₃)₄.

-

Base : K₂CO₃.

-

Solvent : THF/H₂O (4:1).

-

Temperature : 60–80°C.

Challenges :

Bromination Strategies

Early-Stage Bromination

Introducing bromine early simplifies functionalization but requires compatibility with subsequent steps.

Example :

-

Starting Material : 2-(3-Methoxyazetidin-1-yl)benzonitrile.

-

Brominating Agent : N-Bromosuccinimide (NBS).

-

Conditions :

-

Solvent: CHCl₃ or CCl₄.

-

Catalyst: FeCl₃ (1 mol%).

-

Temperature: 0–25°C.

-

Regioselectivity :

The nitrile group directs bromination to the para position (C5).

Late-Stage Bromination

Bromination after azetidine incorporation avoids exposure of the heterocycle to harsh conditions.

Example :

-

Starting Material : 2-(3-Methoxyazetidin-1-yl)benzonitrile.

-

Brominating Agent : Br₂ in H₂SO₄.

-

Conditions :

-

Temperature: −10°C to 0°C.

-

Time: 1–2 hours.

-

Azetidine Ring Synthesis and Functionalization

Cyclization of β-Amino Alcohols

Step 1 : Synthesis of 3-methoxyazetidine from β-amino alcohols.

-

Starting Material : 3-Methoxy-1-aminopropan-2-ol.

-

Reagent : MsCl, Et₃N.

-

Conditions : 0°C to 25°C, 2–4 hours.

Step 2 : Deprotonation and cyclization.

Mitsunobu Reaction for Methoxy Group Introduction

Example :

-

Starting Material : 3-Hydroxyazetidine.

-

Reagent : Methyl iodide, PPh₃, DIAD.

-

Solvent : THF.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Troubleshooting

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and the bromine atom can play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile and Analogs

Key Observations :

- Azetidine vs. Morpholine: The azetidine group in the target compound is smaller and more strained than the six-membered morpholine ring in its analog (5-bromo-2-(4-morpholinyl)benzonitrile).

- Methoxy Substitution : The methoxy group in 5-bromo-2-(methoxymethoxy)benzonitrile (12b) enhances solubility in organic solvents, as evidenced by its lower melting point (67–69°C) .

Key Observations :

- For example, the morpholine analog (5-bromo-2-(4-morpholinyl)benzonitrile) is synthesized via SNAr (nucleophilic aromatic substitution) using morpholine .

- Yield Optimization : High yields (>90%) are achievable for methoxymethoxy derivatives, whereas Pd-catalyzed methods (e.g., 82% yield for compound 5a) balance efficiency with catalyst costs .

Key Observations :

- Medicinal Chemistry : Brominated benzonitriles are versatile intermediates. For instance, 5-bromo-2-hydroxybenzonitrile is a precursor to antiretroviral agents, while the azetidine analog’s nitrogen-rich structure may enhance binding to biological targets .

- Material Science : Benzonitrile derivatives with electron-withdrawing groups (e.g., -CN) improve charge transport in OLEDs, as seen in TADF materials .

Biological Activity

5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromobenzonitrile moiety substituted with a methoxyazetidine group. The general structure can be represented as follows:

Synthesis Methods

The synthesis of 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile typically involves the following steps:

- Formation of the Azetidine Ring : Starting from commercially available precursors, the azetidine ring is synthesized using cyclization reactions.

- Bromination : The bromination of the aromatic ring is performed using bromine or brominating agents under controlled conditions to ensure selectivity.

- Nitrile Introduction : The nitrile group can be introduced via nucleophilic substitution on a suitable precursor.

Biological Activity

The biological activity of 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related compounds are summarized in Table 1.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile | Staphylococcus aureus | 32 |

| Related Compound A | Escherichia coli | 16 |

| Related Compound B | Bacillus subtilis | 8 |

Anticancer Activity

The compound's potential anticancer properties have also been explored. Studies have demonstrated that azetidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, a related azetidine compound showed cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile. Key findings include:

- Substitution Effects : The presence of electron-donating groups (e.g., methoxy) enhances antimicrobial activity.

- Azetidine Ring Influence : The azetidine ring contributes to increased binding affinity to biological targets, impacting enzyme inhibition and receptor modulation.

Case Study 1: Antimicrobial Screening

In a study published in Journal of Medicinal Chemistry, a series of azetidine derivatives were screened for antimicrobial activity against common pathogens. The results indicated that modifications to the azetidine ring significantly affected the MIC values, suggesting a strong correlation between structure and activity.

Case Study 2: Anticancer Evaluation

A recent investigation assessed the anticancer properties of methoxy-substituted benzonitriles, including our compound of interest. The study revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines, supporting further development for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile in high yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a brominated benzaldehyde precursor and 3-methoxyazetidine. For example, similar brominated benzonitriles are synthesized under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–12 hours . Purification via column chromatography with hexane/ethyl acetate gradients (e.g., 10:1 to 4:1) effectively isolates the product . Key parameters include stoichiometric ratios (1:1.2 for bromo-precursor to azetidine reagent) and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify substituents (e.g., methoxyazetidine protons at δ 3.5–4.0 ppm, nitrile absence in proton spectra) .

- IR : Peaks near 2220–2230 cm⁻¹ confirm the nitrile group, while C-O stretches (1100–1250 cm⁻¹) indicate methoxyazetidine .

- X-ray crystallography : SHELX software refines crystal structures, resolving hydrogen-bonding networks (e.g., O–H⋯N interactions in analogous bromophenols with d(O⋯N) ≈ 2.8 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts) for this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism in the azetidine ring) or solvent effects. Strategies include:

- Variable-temperature NMR : Detect conformational changes by cooling samples to –40°C, freezing rotamers .

- DFT calculations : Compare experimental IR/NMR with computed spectra (using Gaussian or ORCA) to identify dominant conformers .

- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, as seen in analogous bromophenols with planar molecular geometries .

Q. What mechanistic insights guide the design of reactions involving the 3-methoxyazetidine moiety (e.g., ring-opening or substitution)?

- Methodological Answer : The azetidine’s ring strain and methoxy group’s electron-donating effects influence reactivity. For example:

- Ring-opening : Acidic conditions (HCl/EtOH) protonate the azetidine nitrogen, facilitating nucleophilic attack at the β-carbon .

- Substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces bromine with aryl/heteroaryl groups, requiring ligands like XPhos for sterically hindered sites . Kinetic studies (e.g., monitoring via HPLC) optimize reaction rates and selectivity .

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of the 3-methoxyazetidine group?

- Methodological Answer :

- Analog synthesis : Replace methoxy with ethoxy, hydroxy, or larger rings (e.g., pyrrolidine) to assess steric/electronic effects .

- In vitro assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity). For example, bromophenol derivatives show anticancer activity via apoptosis induction .

- Computational docking : Use AutoDock or Schrödinger to predict binding modes, focusing on azetidine’s H-bonding with active-site residues .

Q. What computational approaches model the solvent interactions and surface adsorption behavior of this compound?

- Methodological Answer :

- MD simulations : GROMACS or AMBER simulate benzonitrile derivatives in solvents (e.g., water, DMSO) to analyze dipole interactions (µ ≈ 4.0 D) .

- DFT studies : Calculate adsorption energies on metal surfaces (e.g., Ag, Au) to guide catalytic applications. For example, benzonitrile adsorbs via nitrile-metal σ-bonds .

Q. How can polymorphism or solvatomorphism be controlled during crystallization?

- Methodological Answer :

- Solvent screening : Test polar (ethanol) vs. non-polar (toluene) solvents; analogous bromophenols form hydrogen-bonded chains in chloroform .

- Additive engineering : Introduce nucleation agents (e.g., polymers) to favor specific polymorphs.

- Thermal analysis : DSC identifies phase transitions, while TGA monitors stability up to 200°C .

Q. What challenges arise when scaling up the synthesis, and how can they be mitigated?

- Methodological Answer :

- Reactor design : Continuous flow systems improve heat dissipation for exothermic steps (e.g., azetidine coupling) .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

- Byproduct analysis : LC-MS identifies dimers or oxidized products, guiding process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.